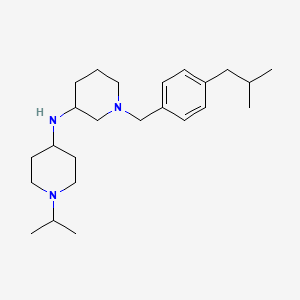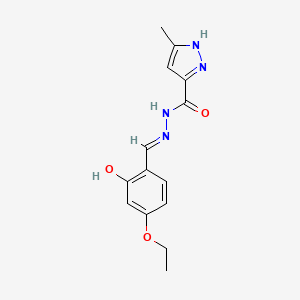![molecular formula C17H20BrNO3 B6018886 2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B6018886.png)
2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol, also known as BPPM, is a synthetic compound that has been studied for its potential use in scientific research. BPPM is a selective agonist for the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glucose metabolism.
作用機序
2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol selectively activates the β2-adrenergic receptor, which is a G protein-coupled receptor that is coupled to the Gs protein. Activation of the β2-adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including bronchodilation, vasodilation, and glucose metabolism. This compound has been shown to relax the smooth muscles of the bronchioles, leading to increased airflow and improved breathing. This compound has also been shown to dilate blood vessels, leading to decreased blood pressure and increased blood flow. Finally, this compound has been shown to increase glucose uptake and metabolism in skeletal muscle and adipose tissue, leading to improved glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol has several advantages for use in lab experiments, including its selectivity for the β2-adrenergic receptor and its well-characterized mechanism of action. However, this compound also has some limitations, including its synthetic nature, which may limit its use in certain experiments, and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol, including its potential use in the treatment of respiratory diseases, its potential use as a tool for studying the β2-adrenergic receptor and its signaling pathways, and its potential use in the development of new drugs for the treatment of metabolic disorders. Further research is needed to fully understand the potential of this compound and its role in various physiological processes.
合成法
The synthesis of 2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol involves several steps, starting from the reaction of 2-bromo-4-nitrophenol with 2-(methylamino)ethylphenol to form the intermediate compound. The intermediate is then reacted with 2-bromoethyl phenyl ether to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-bromo-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}-6-methoxyphenol has been used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes. This compound has been shown to selectively activate the β2-adrenergic receptor, leading to bronchodilation and vasodilation. This compound has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
特性
IUPAC Name |
2-bromo-4-[[(2-hydroxy-2-phenylethyl)-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-19(11-15(20)13-6-4-3-5-7-13)10-12-8-14(18)17(21)16(9-12)22-2/h3-9,15,20-21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXCAMQTBBBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)Br)O)OC)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B6018811.png)
![3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018818.png)
![7-(cyclohexylmethyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6018822.png)
![6-{[2-(3-fluorobenzyl)-4-morpholinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6018826.png)
![methyl 4-(3-{[(4'-fluoro-3-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6018831.png)

![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)

![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)

![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)
